Product packaging for Fmoc-Gly-Gly-D-Phe-OH(Cat. No.:)

Fmoc-Gly-Gly-D-Phe-OH

Cat. No.: B11931819
M. Wt: 501.5 g/mol
InChI Key: UFGUUZVZUIXKQZ-XMMPIXPASA-N
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Description

Overview of Self-Assembling Peptides in Supramolecular Chemistry

Supramolecular chemistry is the domain of chemistry that focuses on chemical systems composed of multiple molecules associated through non-covalent interactions. acs.org These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, electrostatic interactions, and hydrophobic effects, govern the spontaneous organization of molecules into well-defined, stable, and functional architectures. acs.org Peptides, being composed of amino acid residues, are particularly adept building blocks for supramolecular self-assembly due to their inherent directionality, capacity for hydrogen bonding through their amide backbones, and the diverse functionality of their side chains. researchgate.netfrontiersin.org

The self-assembly of peptides can lead to a variety of ordered nanostructures, such as nanofibers, nanotubes, nanobelts, and hydrogels. researchgate.net These materials are of significant interest due to their biocompatibility and potential for applications in biomedicine, including tissue engineering, drug delivery, and regenerative medicine. researchgate.netfrontiersin.org The specific sequence of amino acids in a peptide dictates its secondary structure and the resulting supramolecular morphology, making peptides highly programmable materials. rsc.org Aromatic-peptide conjugates are especially prominent, as the aromatic moieties can induce strong π-π stacking interactions that drive the assembly process. rsc.org

Historical Context and Evolution of Fmoc-Functionalized Peptides

The chemical synthesis of peptides has undergone a profound evolution. Early methods in solution were laborious, but the landscape was revolutionized in the 1960s by R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS). publish.csiro.aupublish.csiro.aupeptide.com This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring a peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com

The initial SPPS strategies predominantly used the Boc (tert-butyloxycarbonyl) protecting group for the Nα-amino group of the amino acids. publish.csiro.au However, the repetitive acid treatments required to remove the Boc group could lead to the degradation of the growing peptide chain and premature cleavage of side-chain protecting groups. publish.csiro.au A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov The Fmoc group is stable to acids but can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). publish.csiro.aunih.gov

This orthogonality offered a milder and more selective approach to peptide synthesis. By the late 1970s, the Fmoc/tBu (tert-butyl for side-chain protection) strategy was developed for SPPS and rapidly gained popularity. peptide.comnih.gov The advantages of Fmoc chemistry, including the ease of monitoring the deprotection step via UV spectroscopy of the cleaved dibenzofulvene-piperidine adduct, led to its widespread adoption. publish.csiro.au By the mid-1990s, Fmoc chemistry had become the dominant method used in peptide synthesis laboratories. nih.gov This shift enabled the highly efficient synthesis of complex and large peptides, which was crucial for advancing research in the post-genomic era. publish.csiro.auresearchgate.net

Defining the Role of Fmoc-Gly-Gly-D-Phe-OH as a Specialized Peptide Building Block

This compound is a specific tripeptide derivative that leverages the features of Fmoc chemistry for specialized applications. Its structure consists of a tripeptide sequence (Glycine-Glycine-D-Phenylalanine) with the N-terminus protected by an Fmoc group and a free carboxylic acid at the C-terminus. The inclusion of D-Phenylalanine, a non-natural stereoisomer of phenylalanine, is a key feature that provides stereochemical diversity and can influence the peptide's resistance to enzymatic degradation and its self-assembly properties.

This compound serves two primary roles in research and development:

Cleavable Linker in Antibody-Drug Conjugates (ADCs): this compound is utilized as a component in the synthesis of cleavable linkers for ADCs. glpbio.commedchemexpress.comchemicalbook.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker's role is to be stable in circulation but to release the drug upon reaching the target cell. The peptide sequence in this linker is designed to be cleaved by specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. The Fmoc group is used during the synthesis of the linker-drug component and is removed to allow for conjugation to the antibody.

Hydrogel Formation: Like many Fmoc-protected short peptides, this compound can act as a low-molecular-weight gelator (LMWG). frontiersin.org The self-assembly is driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. mdpi.comresearchgate.net This process leads to the formation of entangled fibrillar networks that immobilize the solvent, resulting in a hydrogel. researchgate.net These hydrogels are investigated for applications in tissue engineering and controlled drug release, as they can provide a biocompatible, three-dimensional scaffold for cells or a matrix for encapsulating therapeutic agents. google.com The Gly-Gly sequence provides flexibility, while the D-Phe residue contributes hydrophobic and aromatic interactions crucial for the assembly process.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on headers to sort.

Property Value
CAS Number 1146363-90-5
Molecular Formula C₂₈H₂₇N₃O₆
Molecular Weight 501.53 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in DMF, DMSO

| Storage Temperature | 2-8°C |

Current Research Landscape and Potential Directions for this compound

The current research involving this compound and related Fmoc-peptides continues to expand, driven by their utility in creating advanced functional materials. A significant area of focus is the development of "smart" hydrogels that respond to specific environmental stimuli, such as pH, temperature, or enzymes. frontiersin.org Researchers are exploring the co-assembly of different Fmoc-peptide building blocks to create hybrid hydrogels with tunable mechanical properties and enhanced biofunctionality. mdpi.com For instance, incorporating bioactive sequences or drug molecules directly into the self-assembling peptide framework is a strategy for creating sophisticated drug delivery systems and tissue engineering scaffolds. acs.orgacs.org

In the context of ADCs, research is ongoing to design linkers with improved stability and more precise cleavage mechanisms to enhance the therapeutic window of these drugs. The specific peptide sequence is critical, and variations of the Gly-Gly-D-Phe motif are being explored to optimize cleavage kinetics and selectivity for different cancer types.

Future directions point towards the integration of these peptide building blocks into more complex, hierarchical systems. This includes creating multi-functional coatings for medical implants that can prevent bacterial colonization while promoting tissue integration, or developing injectable hydrogels that can form in situ for minimally invasive therapies. frontiersin.orgfrontiersin.org The inherent programmability of peptides like this compound ensures their continued relevance as fundamental components in the rational design of next-generation biomaterials and therapeutics.

Table 2: Compound Names Mentioned in this Article

Abbreviation/Common NameFull Chemical Name
This compoundN-(9-Fluorenylmethoxycarbonyl)-glycyl-glycyl-D-phenylalanine
Fmoc9-Fluorenylmethoxycarbonyl
BocTert-butyloxycarbonyl
D-PheD-Phenylalanine
GlyGlycine (B1666218)
DMFDimethylformamide
SPPSSolid-Phase Peptide Synthesis
ADCAntibody-Drug Conjugate
LMWGLow-Molecular-Weight Gelator

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27N3O6 B11931819 Fmoc-Gly-Gly-D-Phe-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m1/s1

InChI Key

UFGUUZVZUIXKQZ-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Strategies and Methodologies for Fmoc Gly Gly D Phe Oh and Analogous Peptides

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Gly-Gly-D-Phe-OH

Solid-phase peptide synthesis (SPPS) is the predominant method for preparing peptides like this compound. This technique involves covalently attaching the C-terminal amino acid, in this case, D-Phenylalanine, to an insoluble polymer resin. The peptide chain is then elongated in a stepwise manner by adding subsequent N-Fmoc protected amino acids. biosynth.com

The formation of the peptide bond between the growing peptide chain and the incoming amino acid is a critical step that requires activation of the carboxylic acid group. The choice of coupling reagent and conditions is vital for maximizing yield and minimizing side reactions, especially racemization. jpt.com For a tripeptide like this compound, the elongation involves two coupling steps: first coupling Fmoc-Gly-OH to the resin-bound D-Phe, followed by coupling a second Fmoc-Gly-OH.

Common coupling reagents fall into several classes, including carbodiimides (e.g., DIC, DCC) and onium salts (phosphonium salts like PyBOP and aminium/uronium salts like HBTU, HATU). jpt.compeptide.com Onium salt-based reagents are often preferred for their high efficiency and ability to suppress racemization, particularly when used with additives like HOBt or OxymaPure. creative-peptides.comacs.org The reaction is typically carried out in polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). nih.gov

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
Reagent ClassExampleKey CharacteristicsTypical Use Case
CarbodiimidesDIC (N,N'-Diisopropylcarbodiimide)Cost-effective; requires an additive (e.g., Oxyma, HOBt) to minimize racemization. brieflands.comStandard peptide synthesis, particularly when cost is a factor.
Onium Salts (Aminium/Uronium)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Highly efficient, fast reaction times, low racemization. peptide.comRoutine and complex peptide synthesis.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Very high reactivity, useful for difficult couplings (e.g., sterically hindered amino acids). creative-peptides.comChallenging sequences where other reagents may fail.
Onium Salts (Phosphonium)PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly effective, especially for coupling N-methyl amino acids and in cyclization reactions. peptide.commdpi.comSpecialized applications, including cyclic peptides.

Optimization involves adjusting the equivalents of the amino acid and coupling reagents (typically 1.5 to 3 equivalents relative to the resin loading), reaction time, and temperature. jpt.com For non-problematic sequences like Gly-Gly, a single coupling for 1-2 hours at room temperature is usually sufficient.

Since the desired product has a free carboxylic acid at the C-terminus, the choice of resin is critical. The most suitable resins are those with linkers that are sensitive to acid cleavage, allowing the final peptide to be released from the solid support. biotage.com

For synthesizing this compound, the 2-Chlorotrityl chloride (2-CTC) resin is a highly favored choice. biotage.comuci.edu Its key advantage is the extreme sensitivity of the linker to very mild acidic conditions, which allows the peptide to be cleaved while keeping acid-labile side-chain protecting groups intact if needed. biotage.comresearchgate.net This feature also minimizes the risk of racemization of the C-terminal residue during its initial attachment to the resin, a known issue with some other linkers like Wang resin. biosynth.combiotage.com Wang resin is another common option for generating C-terminal acids, though it requires stronger acid (e.g., high concentration of TFA) for cleavage. uci.edufluorochem.co.uk

The first step in the synthesis is the loading of the C-terminal amino acid, Fmoc-D-Phe-OH, onto the resin. For 2-CTC resin, this is typically achieved by reacting the resin with an excess of the Fmoc-amino acid in the presence of a hindered base like N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (B109758) (DCM). uci.edubeilstein-journals.org The loading efficiency can be very high and reproducible. uci.eduksyun.com After loading, any remaining active sites (unreacted chlorotrityl groups) on the resin are "capped" using a reagent like methanol (B129727) to prevent them from interfering in subsequent steps. uci.edu

Table 2: Resin Selection for C-Terminal Acid Peptides
ResinLinker TypeCleavage ConditionAdvantagesDisadvantages
2-Chlorotrityl Chloride (2-CTC)Highly acid-labile trityl linkerVery mild acid (e.g., 1-3% TFA in DCM, AcOH/TFE/DCM). biotage.comresearchgate.netSuppresses C-terminal racemization; allows for synthesis of fully protected fragments. biosynth.combiotage.comHigher cost compared to Wang resin.
Wang Resinp-Alkoxybenzyl alcoholStrong acid (e.g., 50-95% TFA). biotage.comfluorochem.co.ukCost-effective, widely used. fluorochem.co.ukRisk of racemization during loading; stronger cleavage may affect sensitive residues. biotage.com

The SPPS cycle consists of two main repeating steps: Nα-Fmoc deprotection and coupling.

Deprotection : The Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow the next amino acid to be coupled. This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in DMF. nih.govuci.edu The reaction is typically fast, completed within minutes, and generates a free amine ready for the next coupling cycle. nih.gov

Cleavage : Once the synthesis of the Fmoc-Gly-Gly-D-Phe sequence is complete, the final step is to cleave the peptide from the resin. The conditions for this step are dictated by the type of resin used. For a 2-CTC resin, the peptide can be cleaved under very mild acidic conditions, such as a solution of 1-3% Trifluoroacetic acid (TFA) in DCM. biotage.comsigmaaldrich.com This process takes approximately 1-2 hours and yields the final product, this compound, which can then be precipitated from the cleavage solution, typically by adding cold diethyl ether. thermofisher.com If Wang resin were used, a much harsher cleavage cocktail, such as 95% TFA with scavengers, would be necessary. thermofisher.com

Solution-Phase Synthetic Approaches for this compound Precursors

While less common for longer peptides, solution-phase peptide synthesis (SolPS) remains a viable strategy for producing short peptides or peptide fragments like di- or tripeptides. rsc.org In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step.

The synthesis of this compound precursors, such as the dipeptide Fmoc-Gly-Gly-OH or H-Gly-D-Phe-OH, can be performed in solution. nih.govanii.org.uy This involves the coupling of two appropriately protected amino acids. For example, to synthesize a dipeptide, one would couple an N-terminally protected amino acid (e.g., Fmoc-Gly-OH) with a C-terminally protected amino acid (e.g., H-D-Phe-OMe). The coupling would be mediated by reagents similar to those used in SPPS, like TBTU or T3P®. rsc.orgnih.gov After the coupling, one of the protecting groups is selectively removed to allow for further elongation or to yield the final fragment. This method requires careful purification, often by chromatography or recrystallization, after each step. nih.gov

Stereochemical Control and D-Amino Acid Incorporation Techniques in Peptide Synthesis

The incorporation of non-standard amino acids, such as D-isomers, is crucial for creating peptides with unique structures and enhanced stability against enzymatic degradation. jpt.comnih.gov A primary challenge during peptide synthesis is preventing the loss of stereochemical integrity, known as racemization or epimerization, especially at the α-carbon of the activated amino acid. mdpi.com

The risk of racemization is highest for the amino acid being activated for coupling. mdpi.com The mechanism often involves the formation of a planar intermediate (like an oxazolone), which can be protonated from either side, leading to a mixture of L and D isomers. mdpi.comnih.gov

Several strategies are employed to ensure the stereoselective incorporation of D-amino acids like D-Phenylalanine:

Choice of Coupling Reagent : Onium salt reagents (HATU, HBTU) combined with base additives like HOBt or Oxyma are highly effective at suppressing racemization. creative-peptides.comnih.gov They promote rapid formation of an active ester that is less prone to cyclizing into an oxazolone (B7731731), thereby favoring the faster aminolysis reaction that forms the desired peptide bond. nih.gov

Base Selection : The choice and amount of base used during the coupling step are critical. Non-nucleophilic, hindered bases like DIPEA or 2,4,6-collidine are preferred. Using an excessive amount of base can increase the rate of racemization. nih.gov

Resin and Linker Choice : As mentioned, using 2-CTC resin for the C-terminal D-amino acid minimizes racemization during the initial loading step, a common problem with other linkers that require more forceful activation conditions. biosynth.combiotage.com

Reaction Conditions : Performing couplings at lower temperatures can also help reduce the rate of racemization, although this may require longer reaction times.

By carefully controlling these parameters, sequences containing D-amino acids, such as this compound, can be synthesized with high stereochemical purity. nih.gov

Analysis and Mitigation of Racemization during Peptide Elongation

A significant challenge during peptide synthesis is the potential for racemization, the conversion of a chiral amino acid into its stereoisomer. nih.govacs.org This is particularly a concern for the activated amino acid during the coupling step. acs.org The activation of the carboxylic acid of an Fmoc-protected amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon. peptide.com

Several factors influence the extent of racemization, including the type of amino acid, the coupling reagents, the base used, and the reaction temperature. nih.govmdpi.com Amino acids like cysteine and histidine are particularly susceptible to racemization. peptide.com While D-phenylalanine is the desired enantiomer in this compound, preventing its conversion to the L-isomer, and preventing racemization of the glycine (B1666218) residues (which are achiral) is not a concern, the principles of racemization control are crucial when synthesizing analogs with other chiral amino acids.

Analytical Methods for Racemization Detection:

The extent of racemization can be quantified using several analytical techniques. A common method involves the complete hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). nih.govresearchgate.net The resulting diastereomers can then be separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Capillary electrophoresis (CE) with a chiral selector is another powerful technique that can separate stereoisomers of the intact peptide, allowing for the determination of racemization at each synthesis cycle. acs.org

Strategies to Mitigate Racemization:

Several strategies are employed to minimize racemization during peptide synthesis:

Choice of Coupling Reagents: The use of coupling additives like HOBt, HOAt (1-hydroxy-7-azabenzotriazole), and Oxyma is known to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com Certain coupling reagents, such as those based on ynamides, have been developed to be "racemization-free". rsc.orgacs.org

Controlling Reaction Conditions: Performing coupling reactions at lower temperatures can significantly reduce the rate of racemization. researchgate.net The choice of base is also critical; sterically hindered bases like diisopropylethylamine (DIEA) or collidine are often preferred over less hindered amines. researchgate.net

Microwave-Assisted Synthesis: While microwave energy can accelerate peptide synthesis, it can also increase the risk of racemization if not carefully controlled. researchgate.netmdpi.com Optimizing microwave parameters, such as power and temperature, is essential. researchgate.net

Use of Pre-formed Building Blocks: For problematic sequences, the use of pre-formed di- or tri-peptide fragments can reduce the number of coupling steps and thus the opportunities for racemization. google.com

Table 1: Factors Influencing Racemization and Mitigation Strategies
FactorInfluence on RacemizationMitigation Strategy
Coupling ReagentFormation of highly reactive intermediates can increase racemization. nih.govUse of additives like HOBt, HOAt, or Oxyma. peptide.com Employing racemization-suppressing reagents like ynamides. rsc.orgacs.org
TemperatureHigher temperatures generally increase the rate of racemization. researchgate.netPerform coupling reactions at reduced temperatures.
BaseStrong, unhindered bases can promote racemization. mdpi.comUse of sterically hindered bases such as DIEA or collidine. researchgate.net
Amino Acid StructureCertain amino acids, like histidine and cysteine, are more prone to racemization. peptide.comUse of specific protecting group strategies for sensitive residues.
Activation TimeLonger activation times can lead to increased racemization. nih.govMinimize the time the amino acid is in its activated state before coupling.

Purification and Characterization Methodologies for Synthetic this compound

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired peptide along with various impurities such as truncated or deletion sequences. ajpamc.com Therefore, a robust purification step is essential to obtain this compound of high purity.

Purification:

The most widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.compeptide.com This method separates molecules based on their hydrophobicity. The crude peptide is dissolved in a polar solvent (mobile phase A), often water with an ion-pairing agent like trifluoroacetic acid (TFA), and loaded onto a column packed with a nonpolar stationary phase (e.g., C18-silica). bachem.compeptide.com A gradient of increasing organic solvent (mobile phase B), typically acetonitrile (B52724) with TFA, is then applied to elute the components. bachem.com The hydrophobic Fmoc group contributes significantly to the retention of this compound on the column. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a powder. peptide.com

Characterization:

Once purified, the identity and purity of this compound are confirmed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A sharp, single peak indicates a high degree of purity. peptide.com

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. pacific.eduresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can be used to confirm the structure of the peptide, including the sequence of amino acids and the presence of the Fmoc protecting group. acs.orgnmims.edu It is considered a gold standard for structural characterization. bruker.com For a tripeptide like this compound, NMR can provide detailed information about the covalent structure and conformation in solution. nih.gov

Table 2: Analytical Techniques for Characterization of this compound
TechniqueInformation ObtainedKey Findings
Analytical RP-HPLCPurity of the peptide.A single major peak indicates high purity. peptide.com
Mass Spectrometry (MS)Molecular weight and confirmation of the amino acid sequence.Observed mass should match the calculated mass of this compound. pacific.edu
High-Resolution Mass Spectrometry (HRMS)Precise molecular mass and elemental composition.Provides a high degree of confidence in the chemical formula. nih.gov
NMR Spectroscopy (1H, 13C, COSY, TOCSY)Confirmation of the covalent structure, amino acid sequence, and presence of the Fmoc group.Characteristic chemical shifts and correlations confirm the structure. acs.orgnmims.edu

Molecular Recognition and Self Assembly Mechanisms of Fmoc Gly Gly D Phe Oh

Fundamental Driving Forces in Peptide Self-Assembly

The self-assembly of Fmoc-Gly-Gly-D-Phe-OH in aqueous environments is a thermodynamically driven process orchestrated by a combination of distinct, yet synergistic, non-covalent forces. While no single interaction is solely responsible, their collective action guides the monomers from a disordered state into highly organized, hierarchical structures. The primary forces at play are π-π stacking, intermolecular hydrogen bonding, and hydrophobic interactions, each contributing uniquely to the nucleation and growth of the supramolecular polymer.

The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is the principal driver for the initiation of self-assembly. The fluorenyl moiety is a large, planar, and aromatic system rich in π-electrons. In an aqueous medium, these groups exhibit a strong propensity to stack on top of one another to minimize their unfavorable contact with water and to benefit from stabilizing π-π interactions.

Research findings indicate that this stacking is often the primary nucleation event. Spectroscopic analyses, such as UV-Vis and fluorescence spectroscopy, reveal characteristic changes upon aggregation that are indicative of π-π stacking. For instance, a red-shift in the absorbance spectrum (bathochromic shift) and fluorescence quenching are hallmarks of the close-range electronic interactions between stacked fluorenyl rings. This initial organization of the Fmoc groups creates a hydrophobic core that serves as a scaffold upon which the rest of the peptide can organize.

Following the initial aggregation mediated by the Fmoc groups, intermolecular hydrogen bonds provide directional specificity and structural reinforcement, leading to the formation of stable, one-dimensional nanostructures. The key hydrogen bonding motifs in this compound arise from:

The Peptide Backbone: The amide (-CONH-) groups of the Gly-Gly-D-Phe sequence act as hydrogen bond donors (N-H) and acceptors (C=O). These groups align to form extensive networks, most commonly resulting in an anti-parallel β-sheet conformation. This arrangement is a cornerstone of fibril formation in many self-assembling peptides.

The C-Terminal Carboxylic Acid: The terminal -OH group can participate in hydrogen bonding, either with water, other peptide backbones, or by forming carboxylic acid dimers (-COOH···HOOC-), which further stabilizes the assembly.

The formation of these β-sheet structures is experimentally confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), which shows a characteristic shift of the amide I band (primarily C=O stretching) to a lower wavenumber (typically ~1630 cm⁻¹).

The Fmoc Group: As discussed, its large nonpolar surface area is highly unfavorable in water.

The Phenylalanine Side Chain: The benzyl (B1604629) group of the D-Phenylalanine residue is also hydrophobic.

During assembly, these groups are driven into the core of the nascent nanostructure, minimizing the ordered "cage" of water molecules that would otherwise surround them. This hydrophobic collapse works in concert with π-π stacking and hydrogen bonding to create a stable fibrillar structure with a hydrophobic core and a more hydrophilic exterior, where the charged carboxylate groups may reside.

Influence of the Fmoc Protecting Group on Assembly Kinetics and Thermodynamics

The Fmoc group is not merely a participant in self-assembly; it is a dominant controller of its kinetics and thermodynamics. Its presence fundamentally alters the behavior of the peptide compared to its unprotected counterpart (Gly-Gly-D-Phe-OH).

Thermodynamic Influence: The strong, favorable energy contribution from π-π stacking significantly lowers the Gibbs free energy of the assembled state relative to the monomeric state. This results in a very low critical aggregation concentration (CAC)—the minimum concentration required for assembly to occur. The Fmoc group makes the self-assembly process highly efficient and spontaneous, even at micromolar concentrations.

Kinetic Influence: The high hydrophobicity of the Fmoc group acts as a "kinetic trigger." When the peptide is transferred from a stabilizing organic solvent (like DMSO) to an aqueous buffer, the sudden unfavorable environment for the Fmoc moiety induces rapid nucleation and fibrillar growth. This allows for temporal control over the assembly process, which is a key feature in hydrogel formation applications.

The table below summarizes the comparative influence of the Fmoc group.

PropertyThis compoundGly-Gly-D-Phe-OH (Hypothetical Unprotected Peptide)
Critical Aggregation Concentration (CAC) Low (typically in the µM to low mM range)High or does not assemble under similar conditions
Primary Initiating Interaction π-π stacking of fluorenyl moietiesWeaker hydrophobic interactions and/or hydrogen bonding
Assembly Kinetics Fast, often triggered by solvent change or pH shiftSlow, diffusion-limited, or negligible
Thermodynamic Stability of Assembly High, driven by strong cooperative interactionsLow to moderate

Stereochemical Impact of D-Phenylalanine on Supramolecular Organization

The stereochemistry of the constituent amino acids is a critical design element in peptide self-assembly. The use of a non-natural D-amino acid, D-Phenylalanine, instead of its natural L-enantiomer, has a profound impact on the final supramolecular architecture. Chirality at the molecular level is directly translated to chirality at the nanoscale.

The fixed stereocenter of the D-Phenylalanine residue imparts a specific three-dimensional shape to the peptide monomer. During the formation of the β-sheet structure, the bulky benzyl side chains must project from the plane of the hydrogen-bonded backbone. The D-configuration dictates a specific orientation of this side chain, which in turn influences how adjacent molecules can pack together.

The defined chirality of the D-Phe monomer prevents the formation of a perfectly flat, planar β-sheet ribbon. Instead, steric constraints between the side chains of neighboring molecules within the sheet induce a slight, uniform twist. This molecular-level twist propagates along the length of the growing nanofiber, resulting in the formation of a higher-order helical structure.

Helical Handedness: For peptides incorporating D-amino acids, this process typically results in the formation of left-handed helical nanofibers or twisted ribbons. Conversely, the use of L-amino acids generally leads to right-handed helices.

Experimental Verification: The presence of this supramolecular chirality is unequivocally detected using Circular Dichroism (CD) spectroscopy. A strong CD signal in the region of the fluorenyl chromophore's absorbance is a definitive signature of the chiral arrangement of the Fmoc groups within the assembled helix. The morphology of these twisted structures is directly visualized using high-resolution imaging techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).

The table below details the impact of D-phenylalanine's stereochemistry on the final assembled structure.

Structural FeatureDescription for this compoundPrimary Experimental Evidence
Monomer Chirality Presence of a D-stereocenter at the phenylalanine residue.Chemical Synthesis
Intermolecular Arrangement Steric hindrance from the D-Phe side chain induces a consistent twist between adjacent molecules in the β-sheet.Molecular Modeling, Solid-State NMR
Supramolecular Structure Formation of twisted ribbons or helical nanofibers.Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)
Supramolecular Chirality The assembly exhibits a distinct handedness (typically left-handed).Circular Dichroism (CD) Spectroscopy

Comparison of Self-Assembly Behavior between D- and L-Phenylalanine Analogues

The chirality of the constituent amino acids can have a profound impact on the self-assembly process and the morphology of the resulting nanostructures. While specific comparative studies on this compound and its L-phenylalanine counterpart are not extensively documented, research on related peptide systems provides valuable insights.

The substitution of an L-amino acid with its D-enantiomer can alter the packing of the peptide molecules, leading to different supramolecular architectures. For instance, studies on phenylalanine have shown that D-Phe can disrupt the fibrous assemblies of L-Phe, leading to the formation of flake-like structures. beilstein-journals.org This suggests that the stereochemistry of the phenylalanine residue in this compound likely influences the handedness and morphology of its self-assembled fibrils. In co-assembly systems, the presence of both D- and L-amino acids can lead to unique hydrogel properties. For example, a hydrogel formed by mixing Fmoc-L-phenylalanine with an oligo(thiophene ethynylene)-D-phenylalanine derivative exhibited enhanced bacterial capture capabilities. beilstein-journals.org

The underlying reason for these differences lies in the distinct spatial arrangement of the side chains, which affects the efficiency of intermolecular interactions. The orientation of the phenyl group in D-phenylalanine relative to the peptide backbone will differ from that in L-phenylalanine, leading to altered π-π stacking geometries and hydrogen bonding networks. This can manifest in variations in the mechanical properties, stability, and biological activity of the resulting hydrogels. For example, in a related system, DFT calculations revealed that the hydrophobic core formed by Fmoc-D-Phe-L-Phe was more stable than that of Fmoc-L-Phe-L-Phe. acs.org

Computational Modeling and Simulation of this compound Self-Assembly

Computational methods are powerful tools for elucidating the molecular-level details of peptide self-assembly. While specific simulations for this compound are not widely published, molecular dynamics (MD) simulations and Density Functional Theory (DFT) have been extensively used to study similar Fmoc-peptide systems.

Molecular Dynamics Simulations for Unraveling Assembly Pathways

Molecular dynamics (MD) simulations can provide a dynamic picture of the self-assembly process, revealing the pathways through which disordered peptides aggregate into ordered structures. For Fmoc-peptides, all-atom MD simulations have been used to study the initial stages of aggregation, showing how π-π stacking of the Fmoc groups and inter-peptide hydrogen bonding drive the formation of fibrillar structures. nih.govrsc.org

In a typical simulation, multiple peptide molecules are randomly placed in a simulation box with explicit water molecules. nih.gov Over the course of the simulation, the peptides are observed to spontaneously associate, with the Fmoc groups clustering together to form a hydrophobic core. This is followed by the formation of hydrogen bonds between the peptide backbones, leading to the elongation of the fibrillar aggregates. These simulations can also reveal the preferred packing arrangements of the peptides, such as parallel or antiparallel β-sheet-like structures. rsc.org For example, MD simulations of the co-assembly of Fmoc-Phe-Phe and Fmoc-Gly-Pro-Pro showed a more tightly packed π-π stacking network compared to other co-assemblies, which correlated with enhanced mechanical rigidity. nih.gov

Density Functional Theory (DFT) for Elucidating Intermolecular Forces

By calculating the interaction energies between pairs or small clusters of peptides, DFT can help to identify the most favorable modes of association. For instance, DFT calculations on Fmoc-RGDS fibrils have quantified the contributions of both π-π stacking between Fmoc groups and hydrogen bonding between the peptide chains to the stability of the assembly. rsc.org These calculations can also be used to study the effects of amino acid substitutions or changes in chirality on the intermolecular interaction energies, thereby explaining the experimentally observed differences in self-assembly behavior. nih.gov

Advanced Spectroscopic and Microscopic Characterization of Assembled States

A variety of spectroscopic and microscopic techniques are employed to characterize the structure and properties of self-assembled peptide nanostructures. Circular dichroism and fluorescence spectroscopy are particularly valuable for probing the chiral organization and aromatic interactions within these assemblies.

Circular Dichroism (CD) Spectroscopy for Probing Chiral Structures

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and chiral arrangement of peptides in solution and in the assembled state. The CD spectrum of a peptide is sensitive to its conformation, with characteristic signals for different secondary structures such as α-helices and β-sheets.

In the context of Fmoc-peptides, CD spectroscopy is also used to probe the interactions between the fluorenyl groups. The π-π stacking of these aromatic moieties often gives rise to a distinct signal in the near-UV region of the CD spectrum (around 250-310 nm). mdpi.comrsc.org The sign and intensity of this signal can provide information about the handedness and geometry of the Fmoc-Fmoc interactions. For example, a study on the co-assembly of Fmoc-Lys-Fmoc with other peptides showed that positive peaks in the CD spectrum were indicative of a high supramolecular organization of the Fmoc groups. mdpi.com Changes in the CD spectrum upon hydrogelation can signify a conformational change in the peptide or a change in the chiral packing of the molecules. reading.ac.uk

Table 1: Representative CD Spectral Features of Self-Assembled Fmoc-Peptides

Fmoc-Peptide SystemWavelength (nm)Observed FeatureInterpretationReference
Fmoc-Phe-Phe~308Positive Peakπ-π stacking of Fmoc groups google.com
Co-assembled Fmoc-peptides250-310Positive PeaksHigh supramolecular organization of Fmoc groups mdpi.com
Fmoc-depsipeptides270-300Strong AbsorbanceHelical stacking of Fmoc groups rsc.org
Fmoc-Gly-Pro-Hyp~202 and 220-230Negative and Positive PeaksPolyproline II helical structure nih.gov

Fluorescence Spectroscopy for Monitoring Aromatic Interactions

Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of aromatic residues. The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making this technique particularly well-suited for studying the self-assembly of Fmoc-peptides.

The fluorescence emission spectrum of the Fmoc group is sensitive to its environment. In the monomeric (un-assembled) state, Fmoc-peptides typically exhibit a characteristic fluorescence emission maximum. nih.gov Upon self-assembly, changes in the local environment of the Fmoc groups, such as their aggregation and the exclusion of water, can lead to shifts in the emission wavelength and changes in the fluorescence intensity. For example, the formation of excimers (excited-state dimers) between stacked Fmoc groups can result in the appearance of a new, red-shifted emission band. The observation of such changes can be used to monitor the self-assembly process and to characterize the nature of the aromatic interactions within the assembled state. nih.gov

Table 2: Illustrative Fluorescence Emission Data for Fmoc-Peptide Systems

Fmoc-Peptide SystemStateExcitation Wavelength (nm)Emission Maximum (nm)ObservationReference
Fmoc-depsipeptideMonomericNot specified310Emission of non-assembled fluorenyl group nih.gov
Fmoc-Phe-PheGelNot specifiedRed-shifted emissionJ-aggregate formation, interaction of Phe with Fmoc group nih.gov
Fmoc-Phe-Phe/Fmoc-Gly-Pro-HypCo-assembled hydrogel2806 nm red shift over timeCo-assembly and structural organization nih.gov

This table provides examples from related Fmoc-peptide research to demonstrate the utility of fluorescence spectroscopy, as specific data for this compound is limited.

Based on the available search results, it is not possible to generate a detailed scientific article on the chemical compound “this compound” that strictly adheres to the requested outline focusing on its molecular recognition and self-assembly mechanisms as characterized by Electron Microscopy (TEM, SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD/SAXS).

The comprehensive search did not yield specific research findings or data tables concerning the morphological, topographical, mechanical, or structural properties of nanostructures formed by the self-assembly of this compound. While there is extensive literature on the self-assembly of other related Fmoc-peptides (such as Fmoc-Phe-Gly-OH, Fmoc-Gly-Phe-OH, and Fmoc-dipeptides), the strict requirement to focus solely on this compound cannot be met with the current information. Information found for the similar compound, Fmoc-Gly-Gly-Phe-OH, pertains to its use as an antibody-drug conjugate (ADC) linker and does not describe its self-assembly into nanostructures.

Therefore, the creation of a scientifically accurate and detailed article that fulfills the user's specific requirements is not feasible at this time due to the lack of available research data on this particular compound in the provided search results.

Supramolecular Architectures and Advanced Functional Materials Derived from Fmoc Gly Gly D Phe Oh

Hydrogel Formation and Properties of Fmoc-Gly-Gly-D-Phe-OH

Gelation Mechanisms and Critical Gelation Concentrations of this compound Systems

No data is available on the specific mechanisms by which this compound might self-assemble into a hydrogel or its critical gelation concentration (CGC) in any solvent system.

Rheological Characterization and Mechanical Modulus of Self-Assembled Hydrogels

There are no published studies on the rheological properties, such as storage modulus (G') and loss modulus (G''), of hydrogels formed from this compound.

Control over Hydrogel Morphology: Nanofibers, Fibrils, and Networks

Information regarding the morphology of self-assembled structures from this compound is not available.

Responsiveness of this compound Hydrogels to External Stimuli (e.g., pH, Solvent Composition, Temperature)

The responsiveness of potential this compound hydrogels to pH, solvent, temperature, or other external stimuli has not been characterized in the scientific literature.

Fabrication of Nanomaterials Beyond Hydrogels from this compound

Directed Self-Assembly for Controlled Nanofiber and Nanotube Architectures

There are no reports on the directed self-assembly of this compound to form controlled nanomaterials such as nanofibers or nanotubes.

Engineering of Hierarchical Superstructures

The tripeptide this compound is a prototypical building block for the construction of complex, ordered materials through supramolecular self-assembly. The process is primarily driven by a combination of non-covalent interactions. The fluorenylmethyloxycarbonyl (Fmoc) group, an aromatic moiety, facilitates π-π stacking, which is a principal driving force for the initial aggregation of the molecules. frontiersin.org This is complemented by hydrogen bonding between the peptide backbones, creating stable, repeating arrangements such as β-sheets. rsc.org

The specific inclusion of a D-phenylalanine (D-Phe) residue introduces chirality, which profoundly influences the resulting hierarchical structures. While peptides composed solely of L-amino acids or D-amino acids tend to form uniform helical structures, the introduction of a D-amino acid into a system can lead to unique packing arrangements. Research on heterochiral dipeptides, such as D-Phe-L-Phe, has demonstrated that such combinations can alter intermolecular interactions, leading to the formation of homogeneous nanofibrils and transparent hydrogels, in contrast to the larger, less uniform microtubes formed by their homochiral counterparts. acs.org The flexible Gly-Gly linker in this compound provides conformational freedom, allowing the terminal D-Phe and Fmoc groups to organize effectively, leading to the formation of elongated nanofibers. These primary nanofibers can then entangle and associate further to form three-dimensional networks, which are characteristic of hydrogels capable of entrapping large volumes of solvent. nih.gov

The engineering of these superstructures can be controlled by external triggers such as pH, solvent composition, or temperature. For many Fmoc-peptide systems, self-assembly is induced by a pH shift, which alters the charge state of the C-terminal carboxylic acid and promotes the formation of the requisite non-covalent interactions for gelation. frontiersin.org The resulting architecture is a multi-scale hierarchical system, starting from molecular self-assembly into one-dimensional fibrils, which in turn form bundles and ultimately a macroscopic, functional hydrogel network. rsc.org

Co-assembly Strategies with Diverse Molecular Building Blocks

To expand the functional repertoire of materials derived from this compound, co-assembly with other molecular components is a powerful and widely used strategy. This approach involves creating multicomponent systems where the final material properties are a synergistic combination of the individual building blocks, often resulting in functionalities that are not achievable with a single component alone. mdpi.comresearchgate.net

Co-assembly of this compound with other peptides or polymers can lead to hybrid materials with significantly enhanced properties. In mixed peptide systems, combining two or more different Fmoc-peptide derivatives can produce hydrogels with tunable mechanical properties and improved stability. For instance, studies have shown that co-assembling Fmoc-Phe-Phe with Fmoc-Gly-Pro-Hyp results in hybrid hydrogels with adjustable stiffness and greater stability than the individual components. nih.gov The synergistic interactions arise from the complementary nature of the building blocks, where different side chains can interact to create a more robust and intricate fibrillar network.

In hybrid polymer systems, this compound can serve as the self-assembling component, while a biocompatible polymer provides a secondary network or functional modification. A common strategy involves the co-assembly of an Fmoc-amino acid with a polymer like dextran. This has been shown to improve the mechanical strength of the resulting composite hydrogel. researchgate.net The peptide forms the primary fibrous scaffold, while the polymer chains become entwined within this network, acting as a reinforcing agent and altering the viscoelastic properties of the material.

The table below summarizes findings from a study on a composite hydrogel formed by co-assembling Fmoc-Phenylalanine (Fmoc-Phe) with dextran, illustrating the potential for mechanical enhancement in such hybrid systems.

Material CompositionStorage Modulus (G')Self-Healing Properties
Pure Fmoc-Phe GelLowerGood
Fmoc-Phe/Dextran Composite Gel3x Higher than pure gelExcellent
This table is based on data for a similar Fmoc-amino acid system, demonstrating the principles of hybrid polymer co-assembly. nih.govresearchgate.net

The creation of advanced functional materials relies on the rational design of multicomponent systems, where components are deliberately chosen to achieve a specific outcome. scispace.com This design process leverages a deep understanding of the non-covalent interactions that govern self-assembly. Key strategies include exploiting stereochemistry, charge complementarity, and the introduction of specific functional motifs.

A primary example of rational design involving a D-amino acid peptide like this compound is the use of heterochirality. Mixing L- and D-enantiomers of a peptide can lead to unique self-sorting or co-assembly behaviors. gla.ac.uk For instance, mixing this compound with its L-enantiomer, Fmoc-Gly-Gly-L-Phe-OH, can result in a hydrogel with superior mechanical properties and enhanced stability against enzymatic degradation compared to the gels formed from either enantiomer alone. rsc.org This is attributed to the formation of more tightly packed and sterically favorable structures in the racemic mixture.

Another design principle is charge complementarity. This compound, being anionic at neutral pH, can be co-assembled with a cationic peptide (e.g., one containing Lysine or Arginine). The resulting electrostatic interactions between the oppositely charged components can significantly strengthen the hydrogel network. scispace.comrsc.org This approach allows for fine-tuning of material properties like stiffness and gelation time by simply adjusting the ratio of the anionic and cationic components.

The goal of co-assembly is often to create composite and hybrid gels with enhanced or novel functionalities for specific applications. These enhancements can be mechanical, biological, or related to stimulus-responsiveness.

Mechanically, co-assembly consistently leads to gels with superior properties. The incorporation of a second peptide or a polymer can increase the storage modulus (G'), a measure of gel stiffness, making the materials more robust for applications like tissue engineering scaffolds. rsc.orgnih.gov Furthermore, many of these composite gels exhibit thixotropy—the ability to become fluid under shear stress (like during injection) and then rapidly self-heal and recover their gel state. nih.gov This property is critical for developing injectable biomaterials.

Functionality can also be enhanced by incorporating bioactive peptide sequences. For example, co-assembling this compound with a peptide containing the cell-adhesive Arg-Gly-Asp (RGD) sequence can produce a hydrogel that actively promotes cell attachment and proliferation, mimicking the natural extracellular matrix. rsc.org Similarly, co-assembly with fullerene has been shown to inhibit the aggregation of the nanoparticles while simultaneously enhancing the mechanical properties of the dipeptide hydrogel, creating a composite material with potential for biomedical applications. frontiersin.org

The following table details the properties of hydrogels formed from different Fmoc-peptide systems, highlighting how structure and composition influence the final material characteristics.

Compound NameAssembled StructureStorage Modulus (G')Key Feature
Fmoc-Phe-Phe-OHFibrous hydrogel~2 x 10⁴ PaHigh mechanical stiffness
Fmoc-Gly-Phe-OHMicrotubesNot a gelForms crystalline structures
Fmoc-Arg-Gly-Asp-OHNanotubesNot specifiedBioactive RGD sequence
Fmoc-Phe-Phe / Fmoc-Ser MixtureFibrous hydrogel0.1 to 32 kPaTunable stiffness via component ratio
Data derived from studies on various Fmoc-peptide systems to illustrate general principles. rsc.orgrsc.org

Applications in Biomaterials and Biochemical Research

Design and Mechanism of Fmoc-Gly-Gly-D-Phe-OH as a Cleavable Linker in Antibody-Drug Conjugates (ADCs) Research

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. biosyn.com The linker connecting these two components is critical to the ADC's success, dictating its stability in circulation and the efficiency of drug release at the tumor site. nih.gov Peptide-based linkers, such as those derived from this compound, are designed to be cleaved by specific enzymes within cancer cells. nih.govmedchemexpress.comapexbt.com

An ideal ADC linker must remain stable in the bloodstream to prevent the premature release of its toxic payload, which could harm healthy tissues and reduce the therapeutic window. acs.org Conversely, upon internalization of the ADC into a target cancer cell, the linker must be efficiently cleaved to release the active drug.

Peptide linkers are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. nih.govmdpi.com The Gly-Gly-Phe sequence is recognized and cleaved by such enzymes. nih.gov The incorporation of a D-phenylalanine residue, as in this compound, is a strategic design choice intended to enhance the linker's stability. D-amino acids are not readily recognized by many common proteases found in the bloodstream, thus increasing the linker's resistance to premature, off-target cleavage. This enhanced stability helps ensure that the ADC remains intact until it reaches the lysosomal compartment of the target cell. acs.orgmdpi.com

Once inside the lysosome, the peptide bond is hydrolyzed by cathepsins, triggering a cascade that liberates the cytotoxic drug to exert its cell-killing effect. acs.orgmdpi.com This enzyme-mediated release mechanism provides a tunable and highly specific means of controlling drug activation within the intended cancer cells.

Table 1: Comparison of Common Cleavable Linker Types in ADCs

Linker Type Cleavage Mechanism Key Features Representative Sequence/Moiety
Peptide Linkers Enzymatic (e.g., Cathepsin B) Tunable cleavage specificity; stability can be modified with non-natural amino acids. Val-Cit, Gly-Gly-Phe
Hydrazone Linkers Acid-Labile Cleaved in the low pH environment of endosomes/lysosomes. pH-sensitive hydrazone bond

| Disulfide Linkers | Reductive Cleavage | Cleaved by high intracellular glutathione (B108866) concentrations. | Thiol-disulfide exchange |

The incorporation of this compound into an ADC is a multi-step process involving precise chemical reactions. The compound serves as a precursor building block. A typical bioconjugation strategy involves:

Payload Attachment: The carboxylic acid (-OH) group of the phenylalanine residue is activated. This allows it to form a stable amide or ester bond with a corresponding amine or hydroxyl group on the cytotoxic payload molecule. This step creates the drug-linker moiety.

Fmoc-Group Deprotection: The N-terminal Fmoc group is a temporary protecting group used during peptide synthesis. broadpharm.com It is stable under acidic conditions but is readily removed under basic conditions (e.g., using piperidine) to expose a primary amine on the glycine (B1666218) residue.

Antibody Conjugation: The newly exposed amine on the linker is then reacted with a functional group on the antibody. This is often accomplished using a heterobifunctional crosslinker, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which connects the amine on the peptide linker to a thiol group on a cysteine residue of the antibody. nih.gov

This modular approach allows for the systematic assembly of the ADC, ensuring that the payload is securely attached via the cleavable peptide linker to the targeting antibody.

Advanced Controlled Release Systems for Bioactive Molecules

Beyond their role as cell scaffolds, the hydrogels formed from this compound can also serve as depots for the controlled release of bioactive molecules. researchgate.net The porous, nanofibrous network of the hydrogel can physically entrap therapeutic agents, such as small molecule drugs, growth factors, or even larger biomolecules like peptide nucleic acids. researchgate.netmdpi.com

The release of these encapsulated molecules can be tuned by modulating the properties of the hydrogel. For instance, a denser, more cross-linked hydrogel will result in a slower diffusion and release of the entrapped agent. mdpi.com Release can occur through passive diffusion out of the gel matrix or be triggered by the degradation of the scaffold itself, for example, through enzymatic action. This makes Fmoc-peptide hydrogels a versatile platform for developing sustained-release systems for applications in drug delivery and regenerative medicine. mdpi.com

Encapsulation and Release Kinetics of Model Compounds within this compound Hydrogels

Hydrogels derived from this compound serve as excellent matrices for the encapsulation and subsequent sustained release of therapeutic molecules. The porous, nanofibrous network of the hydrogel can physically entrap a variety of compounds, ranging from small molecule drugs to larger biomolecules like proteins.

The release kinetics of encapsulated compounds from these hydrogels are governed by several factors, including the molecular weight of the cargo, the pore size of the hydrogel matrix, and the interactions between the cargo and the peptide network. acs.org Generally, smaller molecules exhibit faster release rates due to their higher diffusion coefficients through the hydrogel mesh.

Table 1: Factors Influencing Release Kinetics from Fmoc-Peptide Hydrogels

Factor Influence on Release Rate Rationale
Molecular Weight of Cargo Inverse Larger molecules diffuse more slowly through the hydrogel network. acs.org
Hydrogel Concentration Inverse Higher peptide concentrations lead to a denser fibrillar network with smaller pores, hindering diffusion.
Cargo-Matrix Interactions Variable Electrostatic or hydrophobic interactions between the encapsulated molecule and the peptide fibrils can either accelerate or retard release.

| External pH | Variable | Changes in pH can alter the ionization state of both the peptide and the cargo, affecting interactions and hydrogel swelling, thereby influencing release. acs.org |

Research on related Fmoc-peptide hydrogels has demonstrated that the release profile can be tailored by modifying these parameters. For instance, a study on Fmoc-F5-Phe-DAP hydrogels showed that protein release is strongly dependent on the acidity of the hydrogel network and the isoelectric point of the protein cargo. acs.org When the protein's isoelectric point is near the pH of the hydrogel, release is primarily governed by molecular weight. acs.org However, as the pH diverges, electrostatic interactions become a more dominant factor in the release kinetics. acs.org

The release mechanism often follows a biphasic profile, characterized by an initial burst release followed by a more sustained, diffusion-controlled release phase. The initial burst is attributed to the release of molecules located near the surface of the hydrogel, while the subsequent slower release corresponds to the diffusion of molecules from the deeper matrix.

Stimuli-Responsive Release Mechanisms from Self-Assembled Delivery Platforms

A key advantage of using this compound in drug delivery is the potential for creating "smart" hydrogels that release their payload in response to specific environmental stimuli. rsc.org This targeted release can enhance therapeutic efficacy while minimizing off-target effects.

pH-Responsive Release: The carboxylic acid group of the C-terminal D-phenylalanine residue in this compound imparts pH sensitivity to the hydrogel. nih.gov In acidic environments, such as those found in tumor microenvironments or intracellular compartments like endosomes and lysosomes, the protonation of the carboxylate groups can lead to changes in the hydrogel's structure. nih.gov This can trigger the release of encapsulated drugs in a site-specific manner. The principle relies on polymers with ionizable groups that are protonated or deprotonated at different pH values, leading to swelling or shrinking of the hydrogel. mdpi.com

Enzyme-Responsive Release: The peptide backbone of this compound can be designed to be a substrate for specific enzymes that are overexpressed in certain disease states. frontiersin.org For example, proteases present at sites of inflammation or in tumors can cleave the peptide bonds, leading to the degradation of the hydrogel matrix and the subsequent release of the entrapped therapeutic agent. frontiersin.org The inclusion of D-amino acids, such as D-phenylalanine, can confer resistance to non-specific enzymatic degradation, enhancing the stability of the hydrogel until it reaches the target site where the specific enzyme is present. acs.org

Thermo-Responsive Release: While not an inherent property of this compound itself, thermo-responsive polymers can be incorporated into the hydrogel formulation to enable temperature-triggered drug release. nih.gov These hydrogels can be designed to undergo a sol-gel transition at physiological temperatures, allowing for injection as a liquid that solidifies in situ to form a drug depot. mdpi.com Changes in local temperature could then be used to modulate the release rate. nih.gov

Biochemical Tool Development and Proteomic Research Applications

Beyond its applications in biomaterials, this compound and similar short peptides are valuable tools in biochemical and proteomic research.

Use as Substrates for Enzymatic Activity Assays, particularly Proteases

Fluorogenic peptide substrates are widely used to measure the activity of proteases. rndsystems.com In a typical assay, a fluorescent dye and a quencher are attached to the peptide sequence. In the intact substrate, the fluorescence is quenched. Upon cleavage of the peptide by a protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured to quantify enzyme activity. rndsystems.com

This compound can be modified to serve as such a substrate. The peptide sequence can be tailored to be specific for a particular protease. For instance, the Gly-Gly-Phe sequence might be recognized by certain proteases. The use of a D-amino acid at the C-terminus can be used to investigate the stereospecificity of proteases. The Fmoc group itself can also be utilized in the design of these substrates, or it can be removed and replaced with a fluorophore.

Table 2: Components of a Fluorogenic Peptide Substrate for Protease Assays

Component Function Example
Peptide Sequence Provides specificity for the target protease. Gly-Gly-Phe
Fluorophore Emits fluorescence upon excitation when unquenched. 7-amino-4-methylcoumarin (AMC)

| Quencher | Absorbs the emitted fluorescence of the fluorophore when in close proximity. | 2,4-dinitrophenyl (Dnp) |

Investigation of Protein-Peptide and Protein-Protein Interactions

Understanding the interactions between proteins and peptides is crucial for elucidating biological pathways and for drug design. Synthetic peptides like this compound can be used as tools to study these interactions.

Peptide arrays, where a large number of different peptides are synthesized on a solid support, can be used to screen for binding partners. springernature.com A labeled protein of interest can be incubated with the array, and the peptides to which it binds can be identified. This can help in mapping the binding sites on a protein or in identifying novel protein-peptide interactions.

Furthermore, short peptides can be used in competitive binding assays to determine the affinity of a protein-protein interaction. By measuring the concentration of the peptide required to disrupt the interaction between two proteins, the binding affinity can be calculated. The inclusion of the Fmoc group and the D-amino acid can provide insights into the role of hydrophobicity and stereochemistry in these interactions.

Design of Peptide-Based Probes and Affinity Reagents

This compound can serve as a scaffold for the design of peptide-based probes and affinity reagents. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the peptide, it can be used to detect and quantify specific molecules in biological samples.

For example, if the Gly-Gly-D-Phe sequence is found to bind to a particular protein, a fluorescently labeled version of this peptide could be used as a probe to visualize the localization of that protein within a cell using fluorescence microscopy. Similarly, a biotinylated version could be used for affinity purification of the protein from a complex mixture. The Fmoc group provides a convenient handle for the attachment of these reporter molecules during solid-phase peptide synthesis.

The development of such peptide-based tools is a rapidly growing area of research, with applications in diagnostics, imaging, and fundamental biological research. rsc.org

Challenges and Future Research Directions in Fmoc Gly Gly D Phe Oh Systems

Enhancing Predictability and Precision in Self-Assembly Processes

A significant challenge in the field of self-assembling peptides, including Fmoc-Gly-Gly-D-Phe-OH, is the difficulty in predicting how molecular-level changes will translate to macroscopic material properties. The self-assembly process is governed by a delicate balance of non-covalent interactions, such as π-π stacking of the fluorenylmethoxycarbonyl (Fmoc) groups, hydrogen bonding between peptide backbones, and hydrophobic interactions. frontiersin.orgrsc.org External factors like pH, ionic strength, temperature, and the solvent used during the gelation process further complicate the energy landscape, making the final structure and properties of the hydrogel highly sensitive to preparation conditions. nih.govpsu.eduresearchgate.net

Currently, the design of new peptide sequences for hydrogel formation remains largely empirical and serendipitous. nih.gov To move towards rational design, a deeper, more predictive understanding of the structure-property-function relationship is essential. rsc.org Future research is increasingly focused on computational approaches to meet this challenge.

Key Research Thrusts:

Molecular Dynamics (MD) Simulations: Atomistic simulations are becoming crucial for providing insights into the early stages of peptide aggregation and the structural arrangements within nanofibers. rsc.orgresearchgate.netacs.org These models can help elucidate the specific molecular interactions that stabilize the self-assembled structures. rsc.orgrsc.org For instance, MD simulations have been used to confirm peptide aggregation at critical salt concentrations and to corroborate the secondary structures observed experimentally. rsc.orgrsc.org

Machine Learning (ML) and AI: There is a growing interest in using machine learning and artificial intelligence to predict the self-assembly behavior of peptides. pnas.orguniri.hr By training algorithms on large datasets of peptide sequences and their observed aggregation behaviors, ML models can identify key chemical features and structural descriptors that correlate with hydrogel formation. pnas.orgrheolution.commdpi.com This data-driven approach could significantly accelerate the discovery of new hydrogelators with tailored properties, reducing the reliance on time-consuming trial-and-error experimentation. pnas.orgarxiv.org

ChallengeFuture Research DirectionKey Enabling Technologies
Poor predictability of self-assemblyDevelop robust computational models to link molecular structure to macroscopic properties.Molecular Dynamics (MD) Simulations
High sensitivity to process conditionsUtilize high-throughput screening to map the effects of pH, ionic strength, and solvents.Machine Learning (ML) & AI Models
Empirical design processCreate comprehensive databases of peptide sequences and their gelling behavior to train predictive algorithms.Combinatorial Chemistry & High-Throughput Screening

Tailoring Material Properties for Specific Advanced Applications

The ability to precisely control the properties of this compound derived materials is critical for their use in advanced applications, from tissue engineering to stimuli-responsive systems. The mechanical stiffness, porosity, biodegradability, and bioactivity of the resulting hydrogels must be tunable to match the requirements of the target environment. mdpi.commdpi.com For example, a scaffold for bone regeneration needs to be significantly stiffer than one designed for neural tissue culture. mdpi.com

Research has shown that material properties can be manipulated by altering various factors, but achieving fine control remains a challenge. psu.edursc.org Key strategies involve modifying the peptide sequence, adjusting the concentration, and co-assembling the peptide with other molecules. mdpi.comresearchgate.netmdpi.com The incorporation of stimuli-responsive elements that react to specific biological or external signals is a particularly promising frontier. nih.govacs.orgchemrxiv.org

Strategies for Tailoring Properties:

Mechanical Tuning: The stiffness of peptide hydrogels can be modulated by changing the peptide concentration, the final pH, and the ionic strength of the buffer. frontiersin.orgpsu.edursc.orgresearchgate.net For instance, increasing the concentration of Fmoc-diphenylalanine (Fmoc-FF) can significantly enhance hydrogel stiffness. researchgate.net

Co-assembly and Hybrid Materials: A powerful approach involves the co-assembly of this compound with other peptides or polymers. Combining it with a positively charged peptide like Fmoc-FFK can create multicomponent hydrogels with new mechanical behaviors. mdpi.com Similarly, incorporating polymers like poly-L-lysine or graphene oxide can improve mechanical properties and introduce new functionalities like conductivity. mdpi.commdpi.com

Stimuli-Responsiveness: Designing hydrogels that respond to specific triggers such as pH, temperature, enzymes, or metal ions is a major area of research. acs.orgchemrxiv.org For example, hydrogels can be engineered to dissolve or release a payload in the acidic microenvironment of a tumor or in the presence of specific enzymes. acs.org The addition of metal ions like Zn(II) has been shown to significantly improve the mechanical properties of some peptide hydrogels. chemrxiv.org

Property to TailorMethodExample Application
Mechanical StiffnessVary peptide concentration, pH, ionic strength. psu.eduresearchgate.netTissue engineering scaffolds matching native tissue stiffness. mdpi.com
BioactivityCo-assemble with bioactive peptide sequences (e.g., RGD). mdpi.comnih.govPromoting cell adhesion and growth in 3D cell cultures. nih.gov
ConductivityIncorporate conductive materials like polyaniline or graphene. mdpi.comBioelectronic interfaces and conductive tissue scaffolds. mdpi.com
Stimuli-ResponsivenessIncorporate groups sensitive to pH, temperature, or enzymes. nih.govacs.orgTargeted drug delivery systems that release drugs at specific sites. scholaris.ca

Scalability and Sustainable Production Methods for this compound Derived Materials

While Fmoc-protected peptides are readily synthesized at the lab scale using solid-phase peptide synthesis (SPPS), scaling up production for commercial and clinical applications presents significant challenges related to cost, efficiency, and environmental impact. nih.govaist.go.jp The standard Fmoc/tBu SPPS methodology is the workhorse of peptide synthesis but suffers from poor atom economy, requiring large excesses of expensive reagents and generating substantial amounts of hazardous solvent waste. nih.govrsc.orgpeptide.com A study noted that 80-90% of waste from peptide synthesis comes from the numerous washing and purification steps. advancedchemtech.com

Future Directions for Sustainable Synthesis:

Greener Solvents: A major focus is replacing hazardous solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2) with more environmentally benign alternatives. rsc.orgacs.org Solvents like N-butylpyrrolidinone (NBP) and even water are being explored, though challenges like the poor water solubility of Fmoc-protected amino acids remain. acs.orgnih.gov

Process Optimization: Innovative protocols aim to reduce the number of steps and the volume of solvent required. The "in situ" Fmoc removal strategy, where the deprotection step is combined with the coupling step, can save up to 75% of the solvent by eliminating intermediate washing steps. peptide.comrsc.org

Alternative Synthesis Platforms: In the long term, transitioning away from traditional SPPS to new platforms is desirable. nih.gov Liquid-phase peptide synthesis (LPPS) and continuous flow chemistry are promising alternatives that offer reduced solvent consumption, better process control, and easier scalability. aist.go.jpadvancedchemtech.com These methods avoid the use of a solid resin support and can be more efficient for large-scale production. aist.go.jp

ChallengeTraditional Method (SPPS)Sustainable AlternativeKey Benefit
High Solvent ConsumptionMultiple washing steps between coupling and deprotection. peptide.comIn situ Fmoc removal protocols. rsc.orgReduces solvent waste by up to 75%. peptide.com
Hazardous SolventsUse of DMF, NMP, CH2Cl2. rsc.orgReplacement with greener solvents (e.g., NBP, γ-valerolactone, water). acs.orgnih.govReduces environmental impact and improves worker safety.
Poor Atom EconomyLarge excess of amino acids and coupling reagents required. nih.govLiquid-Phase Peptide Synthesis (LPPS), Continuous Flow Chemistry. aist.go.jpadvancedchemtech.comHigher efficiency, lower reagent use, easier scale-up.
Difficult PurificationChromatography often needed to remove byproducts.Block-by-block synthesis of peptide fragments. aist.go.jpSimplifies purification and improves overall yield.

Exploration of Novel Frontiers in Bioelectronics, Catalysis, and Sensing

The unique self-assembling nature of Fmoc-peptide hydrogels provides a versatile scaffold for creating advanced functional materials. By embedding other functional components within the hydrogel matrix or by exploiting the intrinsic properties of the peptide assemblies, novel applications in bioelectronics, catalysis, and sensing are being explored. A key challenge is to integrate these components without disrupting the self-assembly process and to ensure they remain active and accessible within the final material.

Emerging Applications:

Bioelectronics and Conductive Materials: While peptide hydrogels are typically insulators, they can be made conductive by incorporating materials like conductive polymers (e.g., polyaniline) or carbon nanomaterials (e.g., graphene). mdpi.com These hybrid materials are promising for creating biocompatible electrodes, scaffolds for electro-active tissues like nerve and muscle, and components for wearable electronics. rsc.orgmdpi.com The piezoelectric properties observed in some dried Fmoc-peptide gels also suggest potential in applications where electrical stimuli are needed. nih.gov

Catalysis: The nanofibrous network of a hydrogel can act as a scaffold to immobilize enzymes or catalytic nanoparticles. mdpi.com This can enhance enzyme stability and reusability. Furthermore, the peptide building blocks themselves can possess catalytic activity. acs.org For example, peptides containing primary amine groups have been shown to act as nucleophiles to catalyze the generation of nitric oxide (NO) from a donor molecule. acs.org Enzymes like thermolysin can also be used to control the assembly and disassembly of Fmoc-peptide hydrogels, creating dynamic catalytic systems. chinesechemsoc.orgchinesechemsoc.org

Biosensing: Peptide hydrogels offer an attractive matrix for developing electrochemical biosensors. mdpi.comacs.org The porous, aqueous environment is ideal for immobilizing enzymes like horseradish peroxidase (HRP) while maintaining their bioactivity. acs.org Such enzyme-loaded hydrogels can be used to create sensitive and stable sensors for detecting molecules like hydrogen peroxide (H2O2), which can be released by cells. acs.orgresearchgate.net These bio-interfaces have potential applications in monitoring physiological and pathological processes. acs.org

FrontierApproachExample SystemPotential Application
Bioelectronics Incorporate conductive polymers into the hydrogel matrix.Fmoc-Phe-Phe / Polyaniline composite hydrogel. mdpi.comProgrammable and conductive substrates for cell culture and bio-interfaces.
Catalysis Use the peptide's functional groups as catalysts.Peptide hydrogel with terminal amines generating Nitric Oxide (NO). acs.orgTherapeutic materials with anti-inflammatory properties.
Sensing Immobilize enzymes within the hydrogel network.Fmoc-FF hydrogel embedding Horseradish Peroxidase (HRP). acs.orgElectrochemical biosensor for detecting H2O2 released from cells.

Integration with Advanced Manufacturing Techniques for Complex Architectures

Additive manufacturing, particularly 3D printing and bioprinting, offers the potential to fabricate complex, three-dimensional structures with high precision. Integrating this compound and related peptide hydrogels with these techniques could enable the creation of custom-designed tissue scaffolds, organ models, and sophisticated drug delivery devices. nih.gov However, a major challenge is developing peptide-based "bioinks" with the specific rheological properties required for printing. rsc.orgbiorxiv.org

The ideal bioink must be viscous enough to hold its shape after being extruded but also exhibit shear-thinning behavior, allowing it to flow through the printer nozzle without damaging encapsulated cells. rsc.orgbiorxiv.org Many self-assembling peptide hydrogels are either too brittle for printing or have mechanical properties that are difficult to control during the printing process. rsc.orgresearchgate.net

Future Research Directions:

Bioink Formulation: A key area of research is the formulation of printable hydrogels. This often involves creating hybrid materials. For instance, combining self-assembling peptides like Fmoc-FF with natural polymers such as alginate can produce bioinks that are both printable and significantly stiffer than the polymer alone. biorxiv.org Another approach is to covalently modify the peptide, for example by conjugating it with ethylene (B1197577) glycol (EG) motifs, to increase its elasticity and make it more suitable for 3D printing. rsc.orgresearchgate.net

In Situ Gelation: Strategies that trigger gelation during or immediately after printing are highly desirable. Using two oppositely charged dipeptides as separate bioinks that form a gel upon mixing is one such "layer-by-layer" approach that avoids the need for post-printing cross-linking with UV light or chemicals, which can be harmful to cells. 3dprint.com

Functional Bioinks: The next generation of bioinks will not only provide structural support but also incorporate biological function. This can be achieved by including bioactive peptide sequences (e.g., RGD for cell adhesion) directly into the self-assembling peptide's structure, creating a material that can actively guide cell behavior within the 3D printed construct. nih.gov

Manufacturing ChallengeProposed SolutionExample
Poor printability (brittle hydrogel)Formulate hybrid bioinks with polymers.Fmoc-FF / Sodium Alginate hybrid hydrogel. biorxiv.org
Need for post-printing crosslinkingDevelop in situ gelling systems.Co-printing of oppositely charged self-assembling peptides.
Lack of elasticity and viscosityCovalently modify the peptide structure.Conjugation of Fmoc-FF with ethylene glycol (EG). rsc.orgresearchgate.net
Biocompatibility and cell guidanceIncorporate bioactive motifs into the peptide sequence.Fmoc-peptides containing RGD, IKVAV, or YIGSR sequences. nih.gov

Q & A

Q. What is the recommended method for synthesizing Fmoc-Gly-Gly-D-Phe-OH in academic research?

this compound is synthesized via solid-phase peptide synthesis (SPPS) . The process involves sequential coupling of Fmoc-protected amino acids (e.g., Fmoc-D-Phe-OH, Fmoc-Gly-OH) to a resin-bound peptide chain. Each coupling step is followed by Fmoc deprotection using 20% piperidine in DMF. After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail and purified via reversed-phase HPLC. Critical parameters include coupling efficiency (monitored by Kaiser test) and solvent selection to minimize racemization .

Q. How should this compound be stored to maintain stability?

Store the compound as a lyophilized powder at -20°C in a desiccator to prevent moisture absorption and hydrolysis. For short-term use (≤1 month), dissolved aliquots in DMSO or DMF can be stored at -80°C. Avoid repeated freeze-thaw cycles to preserve structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Use HPLC (≥95% purity threshold), mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) (e.g., 1^1H, 13^{13}C) to verify stereochemistry and sequence. For D-Phe configuration, circular dichroism (CD) can distinguish D/L enantiomers .

Advanced Research Questions

Q. How can researchers optimize SPPS conditions to minimize side reactions during this compound synthesis?

  • Coupling efficiency : Use activating agents like HOBt/DIC or Oxyma Pure/DIEA to reduce racemization.
  • Deprotection : Limit piperidine exposure time (2 × 5 min cycles) to avoid resin swelling.
  • Cleavage : Optimize TFA/scavenger ratios (e.g., 95:2.5:2.5 TFA:water:triisopropylsilane) to prevent tert-butylation or oxidation side products. Validate each step via MALDI-TOF MS for intermediate mass checks .

Q. What experimental strategies resolve contradictions in self-assembly data for this compound in hydrogel studies?

Discrepancies in gelation properties (e.g., stiffness, critical gelation concentration) often arise from variations in solvent polarity , pH , or ionic strength . Standardize protocols by:

  • Using buffered solutions (e.g., PBS at pH 7.4) to control protonation states.
  • Characterizing supramolecular interactions via rheology (storage modulus, G’) and transmission electron microscopy (TEM) for fibril morphology. Reference studies show D-Phe enhances β-sheet propensity compared to L-Phe, altering mechanical properties .

Q. How does the D-Phe configuration in this compound influence its role as a protease-cleavable linker in antibody-drug conjugates (ADCs)?

The D-Phe residue confers resistance to endogenous proteases, enabling controlled drug release in target tissues. Assess linker stability via:

  • In vitro serum assays : Incubate with human serum (37°C) and quantify intact linker using LC-MS.
  • Enzymatic profiling : Test susceptibility to cathepsin B or tumor-associated proteases. Comparative studies with L-Phe analogs reveal slower cleavage kinetics for D-Phe, improving ADC therapeutic index .

Q. What computational tools are recommended for modeling this compound interactions in drug design?

Use molecular dynamics (MD) simulations (e.g., GROMACS) to study peptide-lipid bilayer interactions or docking software (AutoDock Vina) for receptor-binding studies. Pair with density functional theory (DFT) to analyze electronic properties of the Fmoc group. Validate models with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable cytotoxicity in cell assays), control for peptide aggregation states using dynamic light scattering (DLS) and ensure endotoxin-free synthesis protocols .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., dose calculations based on body surface area) and validate peptide stability in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.